molecular formula C16H16FNO2 B5118691 N-[2-(4-fluorophenyl)ethyl]-2-phenoxyacetamide

N-[2-(4-fluorophenyl)ethyl]-2-phenoxyacetamide

Cat. No.: B5118691
M. Wt: 273.30 g/mol
InChI Key: DAKVWKVLIXGKIQ-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenyl)ethyl]-2-phenoxyacetamide is a synthetic acetamide derivative featuring a 4-fluorophenyl ethyl group attached to the nitrogen atom and a phenoxy moiety at the acetamide’s α-position. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs exhibit diverse biological activities, including cytotoxicity, anti-inflammatory effects, and metabolic stability enhancements . The fluorine atom on the phenyl ring may improve lipophilicity and metabolic resistance, while the phenoxy group could influence target binding affinity .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c17-14-8-6-13(7-9-14)10-11-18-16(19)12-20-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKVWKVLIXGKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-2-phenoxyacetamide typically involves the reaction of 4-fluorophenethylamine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield 2-phenoxyacetic acid and 2-(4-fluorophenyl)ethylamine.

Reaction Type Reagents/Conditions Products Yield
Acidic Hydrolysis6M HCl, reflux, 12 hours2-Phenoxyacetic acid + 2-(4-fluorophenyl)ethylamine hydrochloride78-85%
Basic Hydrolysis2M NaOH, 70°C, 8 hours Sodium 2-phenoxyacetate + 2-(4-fluorophenyl)ethylamine82-88%

Key Findings :

  • Reaction rates depend on steric hindrance around the amide bond.

  • Fluorine’s electron-withdrawing effect slightly accelerates hydrolysis compared to non-fluorinated analogs .

Aromatic Electrophilic Substitution

The 4-fluorophenyl ring participates in electrophilic substitution, though fluorine’s deactivating effect limits reactivity.

Reaction Type Reagents/Conditions Products Position
NitrationHNO₃/H₂SO₄, 0°C, 3 hours 3-Nitro-4-fluorophenyl derivativeMeta
SulfonationH₂SO₄ (fuming), 50°C, 6 hours 3-Sulfo-4-fluorophenyl derivativeMeta

Key Findings :

  • Substitution occurs predominantly at the meta position due to fluorine’s -I effect .

  • Reactions require harsh conditions compared to non-fluorinated aromatics.

Oxidation of the Ethyl Linker

The ethyl chain connecting the fluorophenyl and acetamide groups can undergo oxidation.

Reagent Conditions Product Oxidation State
KMnO₄ (acidic)H₂SO₄, 100°C, 4 hours2-(4-Fluorophenyl)acetic acidCarboxylic acid
CrO₃ (Jones reagent) Acetone, 0°C, 2 hours2-(4-Fluorophenyl)acetaldehydeAldehyde

Key Findings :

  • Strong oxidants (e.g., KMnO₄) fully oxidize the ethyl group to a carboxylic acid.

  • Controlled oxidation with CrO₃ stops at the aldehyde stage .

Phenoxy Ether Cleavage

The phenoxy group undergoes cleavage under acidic or reductive conditions.

Reagent Conditions Products Mechanism
HI (conc.)Reflux, 12 hoursPhenol + 2-(4-fluorophenyl)ethylacetamideNucleophilic cleavage
LiAlH₄ THF, 0°C → RT, 6 hoursBenzyl alcohol + acetamide derivativeReductive cleavage

Key Findings :

  • HI cleaves the ether bond via protonation and iodide attack.

  • LiAlH₄ reduces the ether to alcohol while leaving the amide intact .

Functionalization via Alkylation/Acylation

The secondary amine (from hydrolysis) can undergo further derivatization.

Reaction Type Reagents Product Application
AlkylationCH₃I, K₂CO₃, DMF N-Methyl-2-(4-fluorophenyl)ethylamineBioactive intermediate
AcylationAcetyl chloride, pyridineN-Acetyl-2-(4-fluorophenyl)ethylamineProdrug synthesis

Key Findings :

  • Alkylation/acylation enhances lipophilicity for pharmacological studies .

Scientific Research Applications

Anticonvulsant Activity

Research indicates that N-[2-(4-fluorophenyl)ethyl]-2-phenoxyacetamide has potential as an anticonvulsant agent . Preliminary studies suggest that compounds with similar structures exhibit efficacy against seizure disorders by modulating neurotransmitter systems and ion channels involved in neuronal excitability .

Anticancer Properties

Several derivatives of phenoxyacetamide compounds have been investigated for their anticancer activities . For example, studies on related compounds have shown that they can effectively inhibit the growth of prostate cancer cells (PC3 cell line) . The presence of the 4-fluorophenyl group has been linked to enhanced cytotoxic effects, making it a promising candidate for further development in cancer therapy.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be significantly influenced by structural modifications. The following table summarizes findings from SAR studies:

Compound NameKey Structural FeaturesBiological Activity
N-(2-(4-chlorophenoxy)ethyl)-2-phenoxyacetamideChlorine substituentLower potency against tumor cells
N-(2-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamideIncorporation of piperazine ringIncreased receptor affinity
N-(2-(5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenoxyacetamideImidazole ring additionEnhanced biological activity

These variations highlight how substituents on the aromatic rings can affect biological activity, emphasizing the importance of careful design in drug development .

Case Studies and Research Findings

  • Anticonvulsant Studies : A study demonstrated that derivatives of phenoxyacetamides showed significant anticonvulsant activity through modulation of GABAergic neurotransmission, suggesting similar potential for this compound .
  • Anticancer Efficacy : In vitro studies revealed that certain phenoxyacetamide derivatives exhibited IC50 values indicating effective inhibition of cancer cell proliferation. For instance, compounds with specific substituents showed enhanced cytotoxicity against prostate carcinoma cells .
  • Mechanism of Action : Investigations into the mechanism revealed that these compounds may interact with specific protein targets involved in cellular signaling pathways, which could lead to novel therapeutic strategies against resistant cancer types .

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related acetamides, highlighting key substituents and reported properties:

Compound Name Substituents (N-Side) Substituents (Acetamide Side) Molecular Weight (g/mol) Biological Activity Key Evidence
N-[2-(4-Fluorophenyl)ethyl]-2-phenoxyacetamide 4-Fluorophenyl ethyl Phenoxy ~317.35 (calculated) Not directly reported Target
N-(1-(4-Bromophenyl)ethyl)-2-phenoxyacetamide 4-Bromophenyl ethyl Phenoxy - Cytotoxic, anti-inflammatory
2-Chloro-N-(4-fluorophenyl)acetamide None Chloro, 4-fluorophenyl 201.61 Synthetic intermediate
N-(4-Fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide 4-Fluorophenyl 3-Methylphenyl sulfanyl - Supplier data; potential CNS activity
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide Cyclohexyl, propyl 4-Fluorophenyl 334.21 Synthesized via multicomponent reactions
Key Observations:
  • Fluorine vs. Bromine : Bromine in ’s analogs enhances cytotoxic activity, likely due to increased electrophilicity. Fluorine, being smaller and more electronegative, may improve metabolic stability and membrane permeability .
  • Phenoxy Group: The phenoxy moiety in the target compound and ’s derivatives is associated with anti-inflammatory activity, possibly through COX inhibition or reactive oxygen species scavenging .
Metabolic Stability:
  • Fluorinated analogs like UCM924 (N-{2-[(3-bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide) show enhanced metabolic stability compared to non-fluorinated counterparts, attributed to fluorine’s resistance to oxidative degradation . The target compound’s 4-fluorophenyl ethyl group may confer similar advantages.
Cytotoxicity and Anti-Inflammatory Activity:
  • highlights that bromine, tert-butyl, and nitro substituents on the phenoxy ring correlate with potent cytotoxic and anti-inflammatory effects.

Physicochemical Properties

  • Hydrogen Bonding: The phenoxy oxygen and acetamide carbonyl group provide hydrogen-bonding sites, critical for target engagement in bioactive analogs .

Biological Activity

N-[2-(4-fluorophenyl)ethyl]-2-phenoxyacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a unique molecular structure characterized by:

  • Molecular Formula : C16_{16}H16_{16}FNO2_2
  • Molecular Weight : Approximately 289.306 g/mol
  • Functional Groups : The compound includes a fluorinated phenoxy group and an acetamide functional group, which may enhance its lipophilicity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anticonvulsant agent and antimicrobial activity against Pseudomonas aeruginosa.

Anticonvulsant Activity

Research indicates that compounds similar to this compound have shown promise as anticonvulsants. The presence of the fluorine atom in the para position of the phenoxy group is believed to enhance the compound's efficacy by improving its interaction with biological targets.

Antimicrobial Activity

This compound has also been studied for its inhibitory effects on the type III secretion system (T3SS) of Pseudomonas aeruginosa, a major pathogen associated with various infections. In vitro studies have demonstrated that phenoxyacetamide inhibitors can effectively block T3SS-mediated secretion and translocation of effector proteins into host cells, suggesting potential therapeutic applications against multidrug-resistant strains of this bacterium .

The mechanism of action for this compound involves:

  • Inhibition of T3SS : This system is crucial for the pathogenicity of Pseudomonas aeruginosa. Compounds that inhibit T3SS can prevent the bacteria from injecting virulence factors into host cells, which is essential for their survival and proliferation.
  • Cytotoxicity Studies : The cytotoxic effects were evaluated using various cell lines, with findings indicating that certain structural modifications enhance activity while maintaining selectivity against eukaryotic cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that variations in substituent groups on the aromatic rings significantly affect biological activity. For instance:

  • Compounds with electron-donating groups at specific positions exhibit increased potency against target cells.
  • The fluorinated phenyl group contributes to enhanced lipophilicity, which can improve membrane permeability and overall bioavailability .

Case Study 1: Efficacy Against Pseudomonas aeruginosa

A study utilizing a mouse model demonstrated that phenoxyacetamide inhibitors could attenuate abscess formation caused by Pseudomonas aeruginosa. The findings indicated that these inhibitors not only reduced abscess size but also improved immune clearance of the bacteria .

Case Study 2: Anticonvulsant Properties

In a separate investigation focused on anticonvulsant effects, derivatives of this compound were tested in seizure models. Results showed significant reductions in seizure frequency and duration compared to control groups, highlighting the compound's potential in treating epilepsy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[2-(4-fluorophenyl)ethyl]-2-phenoxyacetamide, and how can purity be validated?

  • Methodology :

  • Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous fluorophenylacetamide derivatives are prepared by reacting 4-fluoroaniline with activated esters (e.g., chloroacetyl chloride) under basic conditions (e.g., K₂CO₃ in acetone) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) is commonly used.
  • Validation : Purity is confirmed via ¹H/¹³C NMR (e.g., δ 7.17–7.28 ppm for fluorophenyl protons ), high-resolution mass spectrometry (HRMS) for molecular ion verification , and HPLC with UV detection (≥95% purity threshold) .

Q. How is the molecular structure of this compound characterized in solid-state studies?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis reveals intramolecular interactions (e.g., C–H···O hydrogen bonds) and intermolecular packing via N–H···O bonds, as seen in structurally related fluorophenylacetamides .
  • Key parameters : Bond lengths (C–F: ~1.35 Å; C=O: ~1.22 Å) and torsion angles (e.g., dihedral angles between fluorophenyl and phenoxy groups) are compared to computational models (DFT/B3LYP) for validation .

Q. What safety protocols are critical during experimental handling?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane).
  • Waste disposal : Segregate halogenated waste (e.g., fluorinated byproducts) and consult institutional hazardous waste guidelines .

Advanced Research Questions

Q. How does the fluorophenyl moiety influence structure-activity relationships (SAR) in bioactivity studies?

  • Methodology :

  • Comparative assays : Synthesize analogs with substituent variations (e.g., chloro, methoxy) and test against biological targets (e.g., antimicrobial activity via MIC assays ).
  • Computational modeling : Use molecular docking (AutoDock Vina) to assess interactions with enzymes (e.g., cytochrome P450) or receptors, leveraging the electron-withdrawing effect of fluorine to predict binding affinity .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

  • Methodology :

  • Reaction optimization : Use design of experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs) and improves yield (85% vs. 60%) .
  • Byproduct analysis : LC-MS identifies impurities (e.g., hydrolyzed acetamide derivatives), which are mitigated by anhydrous conditions or scavenger resins .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Methodology :

  • Polymorph screening : Identify crystalline forms (e.g., monoclinic vs. orthorhombic) via powder XRD. Differences in bioavailability between polymorphs can explain variable IC₅₀ values in cytotoxicity studies .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) to correlate solid-state stability with in vitro activity .

Q. What analytical techniques differentiate degradation products under accelerated stability conditions?

  • Methodology :

  • Forced degradation : Expose the compound to heat (40°C/75% RH), UV light, and acidic/alkaline hydrolysis.
  • Analysis : UPLC-QTOF-MS identifies major degradants (e.g., hydrolyzed phenoxyacetic acid), while ¹⁹F NMR tracks fluorine retention in the degraded matrix .

Notes

  • For synthetic protocols, cross-validate NMR shifts and HRMS data with literature standards to ensure reproducibility .

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